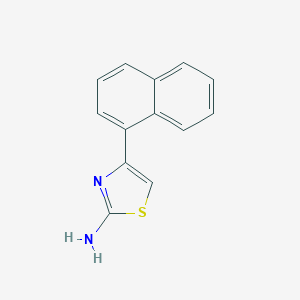

2-Thiazolamine, 4-(1-naphthalenyl)-

説明

“2-Thiazolamine, 4-(1-naphthalenyl)-” is a chemical compound with the molecular formula C13H10N2S . It is also known by other names such as “4-(naphthalen-2-yl)-1,3-thiazol-2-amine” and "4-(2-naphthalenyl)-2-thiazolamine" .

Synthesis Analysis

The synthesis of thiazolamine derivatives has been explored in various studies. For instance, thiazolidine motifs, which are similar to thiazolamine, have been synthesized using different approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . Another study reported a modular synthesis of thiazoline and thiazole derivatives using a cascade protocol .Molecular Structure Analysis

The molecular structure of “2-Thiazolamine, 4-(1-naphthalenyl)-” consists of a thiazolamine group attached to a naphthalene group . The molecular weight is approximately 226 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.29700, a density of 1.301g/cm3, a boiling point of 428.4ºC at 760mmHg, and a melting point of 155-158°C .科学的研究の応用

Medicine

2-Amino-4-(1-Naphthyl)Thiazole has shown potential in medical applications, particularly as a precursor to sulfathiazole and other sulfa drugs . These compounds have been historically significant in the treatment of bacterial infections due to their antibiotic properties. Additionally, there’s evidence suggesting its use as a thyroid inhibitor in hyperthyroidism treatment .

Agriculture

In the agricultural sector, this compound is utilized in the synthesis of plant protection products. It serves as a building block for creating substances that protect crops from pests and diseases, contributing to increased yield and food security .

Material Science

The compound’s derivatives are valuable in material science for the development of new materials with specific properties. For instance, it’s used in the preparation of inhibitors for the treatment of inflammation and various cancers, which can be pivotal in developing therapeutic materials .

Analytical Chemistry

2-Amino-4-(1-Naphthyl)Thiazole is used in analytical chemistry for the development of new analytical methods. Its derivatives can serve as reagents or indicators in chemical analyses, aiding in the detection and quantification of substances .

Environmental Science

This thiazole derivative plays a role in environmental science by contributing to the synthesis of chemicals that can potentially degrade environmental pollutants or serve as safer alternatives to more harmful substances .

Biochemistry

In biochemistry, 2-Amino-4-(1-Naphthyl)Thiazole is involved in the study of enzyme inhibition and receptor binding, which is crucial for understanding cellular processes and developing drugs that target specific biochemical pathways .

Safety and Hazards

The compound is classified as harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation . Safety measures include washing hands and face thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

2-Amino-4-(1-Naphthyl)Thiazole, also known as 2-Thiazolamine, 4-(1-naphthalenyl)-, 4-Naphthalen-1-yl-thiazol-2-ylamine, or 4-(naphthalen-1-yl)thiazol-2-amine, is a compound that has shown potential in the field of medicinal chemistry and drug discovery . It has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Mode of Action

It is believed that the compound interacts with its targets in a way that inhibits the proliferation of cancer cells . This interaction could potentially lead to a decrease in drug resistance and reduce unpleasant side effects .

Biochemical Pathways

It is suggested that the compound may interfere with the pathways responsible for cell proliferation and survival, thereby exerting its anticancer effects .

Result of Action

The result of the action of 2-Amino-4-(1-Naphthyl)Thiazole is the inhibition of the growth of various types of cancer cells . This is achieved through the compound’s interaction with its targets, leading to the disruption of cell proliferation and survival pathways .

特性

IUPAC Name |

4-naphthalen-1-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUWOCIFFHZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205049 | |

| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiazolamine, 4-(1-naphthalenyl)- | |

CAS RN |

56503-96-9 | |

| Record name | 4-(1-Naphthalenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56503-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Naphthalen-1-yl)-2-aminothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(1-naphthyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(NAPHTHALEN-1-YL)-2-AMINOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KEO6ZF10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does 2-Thiazolamine, 4-(1-naphthalenyl)- interact with copper to inhibit corrosion in acidic environments?

A1: The research paper [] investigates the ability of 2-Thiazolamine, 4-(1-naphthalenyl)-, also referred to as NTA in the study, to act as a corrosion inhibitor for copper in a 1 M HCl solution. The study suggests that NTA forms a protective layer on the copper surface, hindering the corrosive interaction between the acidic solution and the metal.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B112712.png)